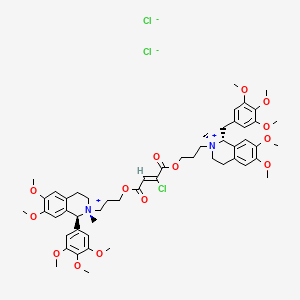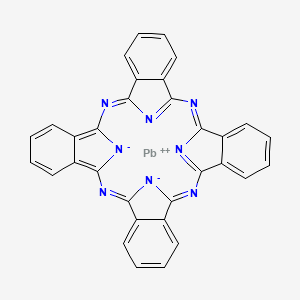
Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead phthalocyanine is a selective carrier for preparation of a cysteine-selective electrode.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Properties
Lead phthalocyanine complexes have been synthesized with distinct structural properties, showcasing their potential in the development of novel materials with unique spectroscopic and electrochemical characteristics. The synthesis process involves treating metal-free phthalocyanines with lead acetate, yielding compounds with decreased molecular symmetry and nonplanar structures. These complexes exhibit strong ring-ring π-π interactions and significant electrochemical activity, indicating their applicability in electronic and photovoltaic devices (Bian et al., 2004).
Demetalation and Molecular Manipulation
A study demonstrates the demetalation of single lead-phthalocyanine molecules adsorbed on ultrathin lead islands, achieved by transferring the lead atom to the tip of a scanning tunneling microscope. This process, discernible through spectroscopic fingerprints, highlights the feasibility of manipulating organometallic complexes at the molecular level, offering insights into molecular electronics and nanofabrication (Sperl et al., 2011).
Liquid Crystalline Properties and Electrical Applications
The study of octasubstituted lead(II) phthalocyanines reveals their mesogenic properties and effects on film alignment and electrical characteristics. These compounds exhibit liquid crystalline behavior, significantly impacting the electrical properties of thin films. Such findings are crucial for the development of advanced materials for electronic and optoelectronic applications (Tuncel et al., 2012).
Photophysical and Electrochemical Studies
Research into the photophysical properties of lead phthalocyanines uncovers their potential in photochemical applications. The synthesis of tetra- and octa-substituted lead phthalocyanines and the examination of their fluorescence and singlet oxygen generation capabilities suggest their utility in photodynamic therapy and as photosensitizers in environmental and medical applications (Modibane & Nyokong, 2008).
Environmental and Sensor Applications
Lead phthalocyanines are also explored for their environmental applications, particularly in the detection and remediation of lead contamination. A method employing lead phthalocyanin for the high-resolution localization of acid hydrolases in plant and animal tissues suggests its potential in environmental monitoring and phytoremediation strategies (Livingston et al., 1969).
Eigenschaften
CAS-Nummer |
15187-16-3 |
|---|---|
Produktname |
Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)- |
Molekularformel |
C32H16N8Pb |
Molekulargewicht |
720 g/mol |
IUPAC-Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;lead(2+) |
InChI |
InChI=1S/C32H16N8.Pb/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
InChI-Schlüssel |
WSQYJDCCFQPFJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pb+2] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pb+2] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lead phthalocyanine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



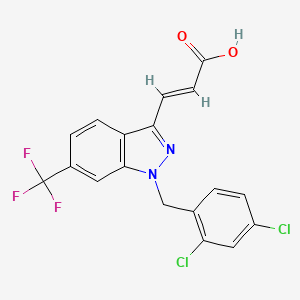
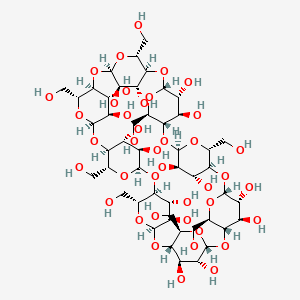
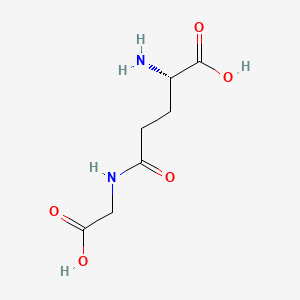
![(2S)-2-amino-5-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B1674605.png)
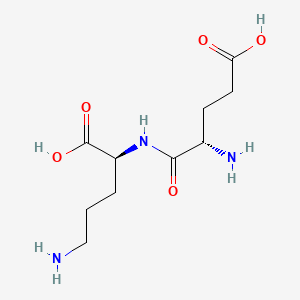
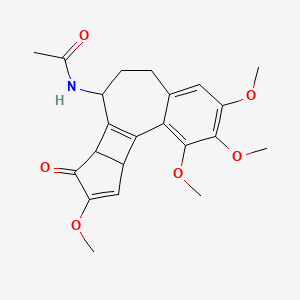
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1674611.png)
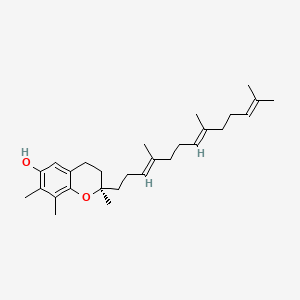
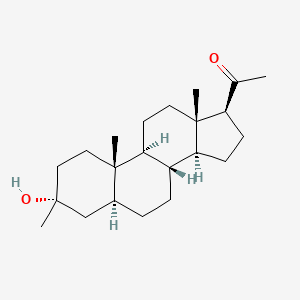
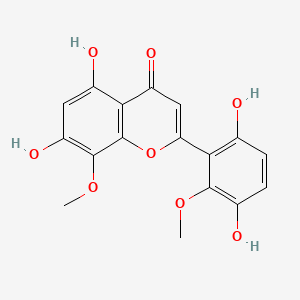
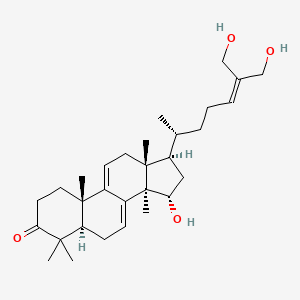
![(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1674622.png)
![2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B1674624.png)
